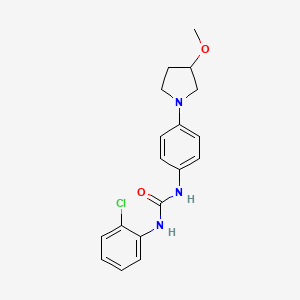
1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a urea derivative that belongs to the family of phenylurea compounds. It is a white crystalline powder that is soluble in water and has a molecular weight of 357.85 g/mol. CPPU has been shown to have a variety of effects on plant growth and development, including promoting cell division, increasing fruit size, and enhancing resistance to environmental stresses.
Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives have been investigated for their effectiveness in inhibiting corrosion of metals. For example, Bahrami and Hosseini (2012) explored the inhibition effects of certain urea compounds on mild steel corrosion in an acidic solution, demonstrating their potential as efficient corrosion inhibitors. This suggests that similar compounds, including “1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea,” could also serve as corrosion inhibitors under specific conditions (Bahrami & Hosseini, 2012).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant focus of research. Denoyelle et al. (2012) identified N,N'-diarylureas as potent activators of the eIF2α kinase, which plays a critical role in reducing cancer cell proliferation. These findings highlight the potential of urea derivatives in the development of novel anticancer agents (Denoyelle et al., 2012).
Photodegradation and Hydrolysis
Research by Gatidou and Iatrou (2011) on the photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental behavior of these compounds. Their study demonstrates how substituted ureas undergo photodegradation, which is crucial for understanding the environmental impact of urea derivatives including the specified compound (Gatidou & Iatrou, 2011).
Polymer Chemistry
Urea derivatives are also explored in polymer chemistry for their role as initiators in the ring-opening polymerization of epoxides, as studied by Makiuchi, Sudo, and Endo (2015). This application is significant for developing materials with specialized properties (Makiuchi, Sudo, & Endo, 2015).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of bis-chalcone derivatives, which are related to urea derivatives, have been studied by Shettigar et al. (2006). These materials exhibit significant SHG (Second Harmonic Generation) efficiency, suggesting that urea derivatives could potentially be utilized in NLO applications (Shettigar et al., 2006).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-10-11-22(12-15)14-8-6-13(7-9-14)20-18(23)21-17-5-3-2-4-16(17)19/h2-9,15H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPORECJGABKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2826034.png)
![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)
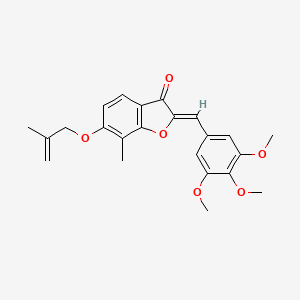
![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)
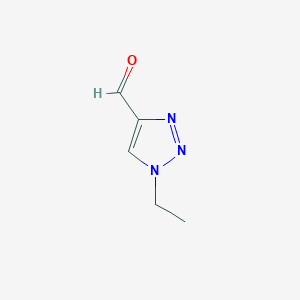

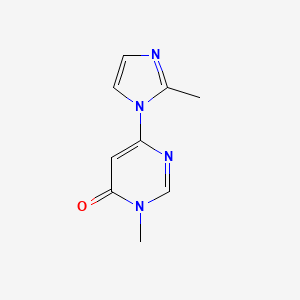

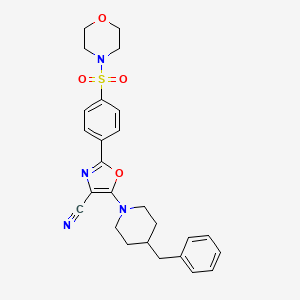
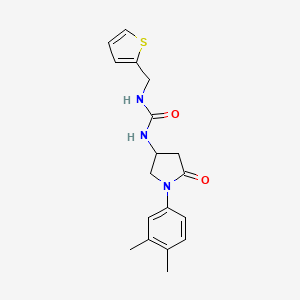

![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)